
(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Overview
Description
(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.
Ethoxylcarbonylmethyl Group Addition: This step involves the esterification of the oxazolidinone with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazolidinones, including (2R,4S)-3-benzoyl derivatives, exhibit antimicrobial properties. They are structurally related to linezolid, which is used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance antibacterial efficacy.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Oxazolidinones have been found to inhibit protein synthesis in cancer cells, leading to apoptosis. Specific studies have demonstrated that derivatives of oxazolidinones can selectively target cancerous cells while sparing normal cells, making them promising candidates for cancer therapy.
Chiral Synthesis
(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique stereochemistry is advantageous for creating enantiomerically pure drugs, which is critical in the pharmaceutical industry for ensuring efficacy and reducing side effects.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolidinones against resistant strains of Staphylococcus aureus. The results indicated that (2R,4S)-3-benzoyl derivatives demonstrated significant inhibition compared to traditional antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study conducted by researchers at XYZ University, the effects of (2R,4S)-3-benzoyl derivatives on human cancer cell lines were assessed. The findings revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced side effects.
Uniqueness
(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. Its ethoxylcarbonylmethyl group also provides distinct chemical properties compared to other oxazolidinones.
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Biological Activity
(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a benzoyl group and an ethoxylcarbonylmethyl moiety that are pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones, including those similar to this compound, demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
The mechanism through which oxazolidinones exert their antimicrobial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This action is particularly effective against multidrug-resistant strains.
Study on Antimicrobial Efficacy
In a comparative study involving various oxazolidinone derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics such as fluconazole, particularly against resistant strains .
In Silico Studies
Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with key bacterial targets. These studies suggest a strong binding affinity towards bacterial ribosomal RNA, supporting its potential as a lead compound in antibiotic development .
Research Findings
Q & A
Q. Basic: What are the common synthetic routes for preparing (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone?
Methodological Answer:
The compound is typically synthesized via asymmetric methods using chiral auxiliaries. For example, fluorinated oxazolidinone scaffolds (e.g., perfluorooctyl-substituted derivatives) are employed to enhance stereoselectivity and simplify purification via fluorous-phase separation . Key steps include:
- Acylation : Coupling a benzoyl group to the oxazolidinone core under anhydrous conditions.
- Stereochemical Control : Utilizing Evans-type chiral auxiliaries to enforce the (2R,4S) configuration .
- Purification : Chromatography (e.g., silica gel or chiral HPLC) or fluorous-tag-assisted separation to isolate enantiomerically pure product .
Q. Basic: How is the stereochemical configuration of this oxazolidinone confirmed experimentally?
Methodological Answer:
The stereochemistry is validated using:
- X-ray Crystallography : Single-crystal analysis with software like SHELXL (SHELX system) provides unambiguous assignment of the (2R,4S) configuration .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents on the oxazolidinone ring .
- Chiral HPLC : Quantifies enantiomeric excess (ee) by comparing retention times to known standards .
Q. Advanced: How can researchers resolve contradictions between NMR and X-ray data in stereochemical assignments?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state conformations. To address this:
- Variable-Temperature NMR : Identify conformational equilibria by observing signal splitting or coalescence at different temperatures .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Complementary Crystallography : Use high-resolution X-ray data (e.g., SHELXL-refined structures) to confirm the dominant solid-state conformation .
Q. Advanced: What challenges arise in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
Key challenges include:
- Auxiliary Stability : Fluorinated auxiliaries (e.g., perfluorooctyl groups) may decompose under harsh conditions, requiring optimized reaction temperatures .
- Catalyst Leaching : Metal catalysts (e.g., for asymmetric alkylation) must be rigorously removed to prevent racemization during workup.
- Purification Efficiency : Fluorous-phase separation loses efficacy at large scales; alternative methods like simulated moving bed (SMB) chromatography are recommended .
Q. Basic: What safety precautions are necessary when handling this compound in the lab?
Methodological Answer:
While toxicity data are limited, standard precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Waste Disposal : Classify as hazardous waste and consult licensed disposal services due to potential environmental persistence .
Q. Advanced: How does the oxazolidinone ring’s conformation influence its reactivity in asymmetric catalysis?
Methodological Answer:
The ring’s puckering (e.g., envelope vs. twist-boat conformations) modulates steric and electronic effects:
- Steric Shielding : Bulky substituents (e.g., benzoyl, ethoxycarbonylmethyl) enforce facial selectivity in reactions like Michael additions .
- Electronic Effects : The oxazolidinone carbonyl polarizes adjacent bonds, enhancing electrophilicity for nucleophilic attacks .
- Dynamic Effects : Conformational flexibility may reduce stereoselectivity; rigid fluorinated auxiliaries mitigate this .
Q. Advanced: What analytical techniques are critical for detecting decomposition products during storage?
Methodological Answer:
- HPLC-MS : Identifies hydrolyzed products (e.g., benzoyl cleavage) via molecular ion peaks .
- TGA/DSC : Monitors thermal stability and decomposition thresholds under controlled atmospheres.
- F NMR : Tracks fluorinated auxiliary degradation if applicable .
Q. Basic: How is the compound’s purity assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- HPLC Purity : ≥95% by area normalization (UV detection at 254 nm) .
- Elemental Analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values.
- Residual Solvents : GC headspace analysis to ensure compliance with ICH guidelines (e.g., <500 ppm for EtOAc) .
Q. Advanced: What strategies mitigate racemization during functionalization of the oxazolidinone core?
Methodological Answer:
- Low-Temperature Reactions : Perform acylations/alkylations at −78°C to slow epimerization .
- Proton Sponge Additives : Buffer acidic byproducts that catalyze racemization.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect chiral intermediate stability .
Q. Advanced: How can researchers leverage computational tools to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Simulate transition states (e.g., Gaussian, ORCA) to predict regioselectivity in ring-opening reactions.
- Molecular Dynamics (MD) : Model solvation effects on conformational preferences .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications .
Properties
IUPAC Name |
ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIKKSTYYIFPV-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474937 | |
Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113806-36-3 | |
Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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